Cas no 799764-07-1 (PKCζ Pseudosubstrate Inhibitor)
799764-07-1 structure
Product Name:PKCζ Pseudosubstrate Inhibitor
CAS 번호:799764-07-1
MF:C68H130N30O9
메가와트:1512
CID:2090721
PubChem ID:137699841
Update Time:2025-06-08
PKCζ Pseudosubstrate Inhibitor 화학적 및 물리적 성질
이름 및 식별자
-
- ?PKCζ Pseudosubstrate Inhibitor NEW
- PKCζ Pseudosubstrate Inhibitor NEW
- L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
- CID 137699841
- PKCζ Pseudosubstrate Inhibitor
- PKC.zeta. Pseudosubstrate Inhibitor
- Pseudosubstrate Inhibitor
- PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
- L-Leucine, L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-
- PKCzeta Pseudosubstrate Inhibitor
- Protein Kinase Czeta Pseudosubstrate Inhibitor
- 799764-07-1
-
- 인치: 1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
- InChIKey: SKRXKMHPFNOGGU-JBZCIANGSA-N
- 미소: OC[C@@H](CN[C@H](CN[CH]CN[C@@H](CCC/N=C(\N)/N)CN[C@H](CNCCN[CH]C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCCCN)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)[C@@H](C)CC)N |^1:8,27|
계산된 속성
- 정밀분자량: 1511.06370585g/mol
- 동위원소 질량: 1511.06370585g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 27
- 수소 결합 수용체 수량: 22
- 중원자 수량: 107
- 회전 가능한 화학 키 수량: 62
- 복잡도: 2700
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 11
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 694
- 소수점 매개변수 계산 참조값(XlogP): -8.7
실험적 성질
- 밀도: 1.48±0.1 g/cm3(Predicted)
- 용해도: DMF: 20 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml
PKCζ Pseudosubstrate Inhibitor 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-1mg |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 1mg |
¥2088.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-5mg |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 5mg |
¥8176.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-500ug |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 500ug |
¥1100.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912696-1mg |
PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor) |
799764-07-1 | 98% | 1mg |
¥3,148.20 | 2022-01-14 | |
| 1PlusChem | 1P01EPT9-1mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 1mg |
$239.00 | 2024-04-21 | |
| 1PlusChem | 1P01EPT9-5mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 5mg |
$905.00 | 2024-04-21 | |
| A2B Chem LLC | AX65453-1mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 1mg |
$164.00 | 2024-04-19 | |
| A2B Chem LLC | AX65453-5mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 5mg |
$683.00 | 2024-04-19 | |
| TargetMol Chemicals | T80071-500μg |
PKCζ/ι pseudosubstrate inhibitor |
799764-07-1 | 500μg |
¥ 1680 | 2024-07-24 | ||
| TargetMol Chemicals | T80071-1mg |
PKCζ/ι pseudosubstrate inhibitor |
799764-07-1 | 1mg |
¥ 3180 | 2024-07-24 |
PKCζ Pseudosubstrate Inhibitor 관련 문헌
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
799764-07-1 (PKCζ Pseudosubstrate Inhibitor) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량